Oxidation-Dependent PAF-Like Activity: 5-Fold Higher Than Arachidonoyl Analog and 150-Fold Higher Than Diacyl DHA Analog
Following oxidative fragmentation in an FeSO₄/ascorbate/EDTA system, 1-O-hexadecyl-2-docosahexaenoyl-sn-glycero-3-phosphorylcholine generates phospholipid species with potent platelet-activating factor (PAF)-like activity, quantifiable as 1372 ± 262 pmol 16:0-PAF equivalents per μmol of starting phospholipid. This activity was directly compared to two closest structural analogs under identical experimental conditions [1].
| Evidence Dimension | Oxidation-dependent generation of PAF-like platelet-aggregating activity |
|---|---|
| Target Compound Data | 1372 ± 262 pmol 16:0-PAF equivalent / μmol starting PC |
| Comparator Or Baseline | 1-O-hexadecyl-2-arachidonoyl-GPC: 274 pmol 16:0-PAF equivalent / μmol starting PC; 1-palmitoyl-2-docosahexaenoyl-GPC: 9 pmol 16:0-PAF equivalent / μmol starting PC |
| Quantified Difference | 5-fold higher than arachidonoyl analog; 150-fold higher than diacyl DHA analog |
| Conditions | In vitro oxidative fragmentation (FeSO₄/ascorbate/EDTA system); platelet aggregation assay; quantified by GC-MS |
Why This Matters
This quantifies that the combination of an sn-1 ether linkage and an sn-2 DHA chain is not merely additive but synergistic, producing substantially higher oxidation-dependent bioactivity than either the sn-2 arachidonoyl ether analog or the sn-1 ester DHA analog—a critical differentiation for thrombosis and inflammation research models.
- [1] Tokumura, A., Tanaka, T., Yotsumoto, T., & Tsukatani, H. (1994). Platelet-aggregating effects of platelet-activating factor-like phospholipids formed by oxidation of phosphatidylcholines containing an sn-2-polyunsaturated fatty acyl group. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1210(2), 202-208. View Source
